molecular formula C17H20FN3O3S B2573045 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine CAS No. 2034525-94-3

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine

Cat. No. B2573045
CAS RN: 2034525-94-3
M. Wt: 365.42
InChI Key: APDZWVCKFSUVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of a specific protein that is involved in cancer cell proliferation, making it a promising candidate for cancer treatment.

Scientific Research Applications

Atom Economic and Stereoselective Synthesis

One study describes the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, highlighting their potential as antimycobacterial agents against Mycobacterium tuberculosis, with significant in vitro and in vivo activity (R. Kumar et al., 2008).

Antimicrobial Activity of Novel Derivatives

Another research effort focused on the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety, which displayed antimicrobial activity, underscoring the therapeutic potential of these compounds in combating microbial infections (Y. Ammar et al., 2004).

Synthesis and Biological Evaluation

Further research into sulfonamido moiety-containing fluorine substituted spirosteroidal thiazolidin-4-one derivatives of sulfa drugs revealed their antimicrobial properties, suggesting their applicability in developing new antimicrobial agents (M. Makki et al., 2016).

Fluoropyrimidine Reactivity and Synthesis

A study on the synthesis and reactivity of fluoropyrimidines, including 4-fluoro-2-methylpyrimidine, demonstrated the compounds' faster reaction rates compared to other halogenopyrimidines, offering insights into their potential utility in various chemical syntheses and pharmaceutical applications (Des J. Brown et al., 1974).

Molecular Modeling and Antimicrobial Activity

Research involving Schiff base derivatives of sulfamerazine showcased potent antibacterial and antifungal activities, supported by molecular modeling studies that highlighted the compounds' interactions with microbial targets (R. Othman et al., 2019).

Synthesis of Oxadiazole Derivatives and Biological Evaluation

A study synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides and evaluated their butyrylcholinesterase inhibitory activity, suggesting their potential in treating neurological disorders (H. Khalid et al., 2016).

Novel Agonists for Human Beta(3) Receptors

Research on novel (4-piperidin-1-yl)-phenyl sulfonamides revealed their potency as full agonists for the human beta(3)-adrenergic receptor, indicating their potential in developing treatments for metabolic disorders (B. Hu et al., 2001).

5-HT2A Selective Ligands Synthesis

The synthesis of 4-piperidinylthioether and sulfone derivatives aimed at finding new 5-HT2A selective ligands showcases the potential of these compounds in developing treatments for disorders related to the serotonin receptor (H. Wang et al., 2001).

properties

IUPAC Name

4-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]oxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S/c1-12-10-14(18)5-6-16(12)25(22,23)21-9-3-4-15(11-21)24-17-7-8-19-13(2)20-17/h5-8,10,15H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDZWVCKFSUVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC(=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine

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